molecular formula C16H18N2O3 B2535311 N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide CAS No. 2411242-49-2

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide

Cat. No.: B2535311
CAS No.: 2411242-49-2
M. Wt: 286.331
InChI Key: WYOIXEZGCRDFKF-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide is a complex organic compound with a unique structure that combines a carbazole moiety with an oxirane ring and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxirane Ring Formation: The oxirane ring is introduced through an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA).

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbazole moiety may interact with DNA or proteins, contributing to its biological effects.

Comparison with Similar Compounds

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activities.

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-9-5-6-12-11(7-9)10-3-2-4-13(15(10)17-12)18-16(19)14-8-21-14/h5-7,13-14,17H,2-4,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOIXEZGCRDFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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